3-(4-Carboxy-3-fluorophenyl)phenylacetic acid

説明

Structural and Spectroscopic Characterization

Molecular Architecture

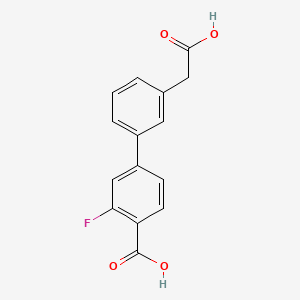

The molecular architecture of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid represents a sophisticated example of substituted biphenyl chemistry, where the fundamental biphenyl scaffold is modified through strategic placement of functional groups that dramatically alter both electronic and steric properties. The compound's structure can be deconstructed into several key architectural elements that work in concert to define its overall molecular behavior and spectroscopic characteristics. The biphenyl core provides the rigid aromatic foundation, while the phenylacetic acid moiety introduces conformational flexibility through the methylene bridge connecting the carboxylic acid functionality to the aromatic system.

The Simplified Molecular Input Line Entry System representation O=C(O)CC1=CC=CC(C2=CC=C(C(O)=O)C(F)=C2)=C1 clearly delineates the connectivity pattern, showing how the two benzene rings are directly connected while one ring bears the fluorine and carboxylic acid substituents in a specific geometric arrangement. This structural arrangement creates a molecule where electronic effects from the fluorine atom and both carboxylic acid groups can interact through both inductive and resonance mechanisms, influencing the overall electron distribution throughout the molecular framework.

The molecular weight of 274.24 daltons reflects the substantial size of this polysubstituted aromatic system, which contains fifteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and four oxygen atoms distributed across two carboxylic acid functionalities. The presence of multiple electronegative atoms creates significant dipole moments within the molecule, leading to complex intramolecular and intermolecular interactions that influence both physical properties and spectroscopic behavior.

Biphenyl Framework Analysis

The biphenyl framework in this compound exhibits the characteristic structural features common to substituted biphenyl systems, but with important modifications introduced by the specific substitution pattern. Research on biphenyl conformations has established that unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 45 degrees between the two benzene rings, resulting from steric interactions between ortho hydrogen atoms. This fundamental structural principle applies to the biphenyl core of the target compound, though the presence of substituents introduces additional conformational constraints.

The biphenyl framework analysis reveals that the compound exists in a twisted conformation rather than a planar arrangement, consistent with findings from liquid crystal nuclear magnetic resonance studies of substituted biphenyls that demonstrate twisted conformations with dihedral angles around 34 degrees. The non-planar geometry arises from steric hindrance between hydrogen atoms on adjacent benzene rings, a phenomenon that becomes more pronounced when additional substituents are present on the aromatic rings.

Dynamic nuclear magnetic resonance spectroscopy studies of biphenyl compounds with single ortho-substituents have shown that rotational barriers can range up to 15.4 kilocalories per mole, depending on the size and nature of the substituents. For this compound, the substitution pattern places the carboxylic acid and fluorine substituents on the same benzene ring, which influences the rotational barrier around the biphenyl bond through both steric and electronic effects.

The biphenyl framework's conformational behavior is further complicated by the presence of the phenylacetic acid substituent, which introduces additional rotational degrees of freedom. The methylene bridge connecting the carboxylic acid to the benzene ring allows for rotation around the carbon-carbon bond between the aromatic ring and the acetic acid moiety, creating multiple possible conformations that must be considered when analyzing the overall molecular structure.

Functional Group Distribution

The functional group distribution in this compound creates a unique electronic environment that significantly influences the molecule's chemical and physical properties. The compound contains two carboxylic acid groups positioned at different locations within the molecular framework, along with a single fluorine substituent that introduces additional electronic perturbations. The first carboxylic acid group is directly attached to the benzene ring at the para position relative to the fluorine substituent, while the second carboxylic acid is connected through a methylene spacer to the other benzene ring of the biphenyl system.

The positioning of the fluorine atom at the meta position relative to the first carboxylic acid group creates a specific electronic environment where the strong electron-withdrawing effects of both substituents can interact through the aromatic π-system. Fluorine's high electronegativity and small van der Waals radius make it an ideal substituent for modifying electronic properties without introducing significant steric bulk. The 3-fluoro-4-carboxylic acid substitution pattern is particularly interesting because it places these two electron-withdrawing groups in positions where they can exert both inductive and resonance effects on the aromatic system.

Spectroscopic studies of similar fluorinated phenylacetic acid derivatives have revealed characteristic chemical shifts and coupling patterns that reflect the electronic influence of the fluorine substituent. For 4-fluorophenylacetic acid, nuclear magnetic resonance spectroscopy shows distinctive patterns with fluorine-carbon coupling constants that provide structural information about the substitution pattern. The presence of two carboxylic acid groups in the target compound introduces additional complexity to the spectroscopic analysis, as both groups can participate in hydrogen bonding and exist in various protonation states depending on solution conditions.

The acetic acid side chain represents a crucial structural feature that distinguishes this compound from simple substituted biphenyl carboxylic acids. Research on phenylacetic acid derivatives has shown that the methylene bridge provides conformational flexibility while maintaining electronic communication between the aromatic ring and the carboxylate functionality. This structural arrangement allows for rotational isomerism around the carbon-carbon bond connecting the aromatic ring to the acetic acid group, creating additional conformational complexity that must be considered in structural analyses.

Stereochemical Implications of Substituent Positions

The stereochemical implications of substituent positions in this compound arise from the complex interplay between the biphenyl framework's inherent conformational preferences and the additional constraints imposed by the functional group substitution pattern. The specific arrangement of substituents creates multiple stereochemical considerations that influence both static structure and dynamic behavior in solution. The biphenyl core's twisted conformation establishes the primary stereochemical framework, while the positioning of the carboxylic acid and fluorine substituents introduces secondary effects that modify the overall conformational landscape.

Studies of substituted biphenyls have demonstrated that conformational enantiomorphism can occur when rotation around the biphenyl bond is restricted by sufficiently large energy barriers. For compounds with activation energy barriers of 16 to 19 kilocalories per mole, spontaneous room temperature racemization is prevented, leading to the formation of isolable atropisomers. While this compound may not reach these high barrier thresholds due to the moderate size of its substituents, the presence of multiple functional groups creates a complex energy landscape for rotational processes.

The stereochemical implications extend beyond simple biphenyl rotation to include the conformational behavior of the phenylacetic acid substituent. The methylene bridge connecting the carboxylic acid to the aromatic ring introduces additional rotational degrees of freedom that can adopt multiple staggered and eclipsed conformations. The preferred conformations of this side chain are influenced by both intramolecular interactions and intermolecular forces such as hydrogen bonding between carboxylic acid groups.

Computational studies of similar biphenyl compounds have revealed that ground-state conformations typically exhibit dihedral angles between 40 and 90 degrees, depending on the nature and size of substituents. For this compound, the relatively small size of the fluorine substituent and the meta positioning of substituents on one benzene ring suggest that the compound likely adopts a moderately twisted conformation with a dihedral angle in the middle of this range. The stereochemical preferences are further influenced by the electron-withdrawing nature of both carboxylic acid groups, which can affect the electron density distribution throughout the biphenyl π-system and modify the energetics of different conformational states.

特性

IUPAC Name |

4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIODETGWERJTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742840 | |

| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-46-0 | |

| Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Optimization

-

Boronic Acid Component : 3-Fluoro-4-bromobenzoic acid is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron).

-

Electrophilic Partner : 3-Bromophenylacetic acid is prepared via bromination of phenylacetic acid using N-bromosuccinimide (NBS).

-

Coupling Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 M), DMF/H₂O (3:1), 80°C, 12 h. Yield: 68–72%.

Post-Coupling Modifications

The coupled product undergoes hydrolysis (NaOH, 80°C) to deprotect ester groups, yielding the final dicarboxylic acid. This method’s scalability is limited by the cost of palladium catalysts and boronic acid precursors.

Diazotization and Hydrolysis Method

Patent CN107417509A outlines a diazotization-based route for phenylacetic acid derivatives. Adapted for the target compound, the process involves:

Diazotization of Aniline Intermediates

Hydrolysis and Acidification

The nitrile intermediate (from Rosenmund-von Braun reaction) is hydrolyzed under acidic conditions (H₂SO₄, reflux, 6 h) to yield the carboxylic acid. This method achieves 60–65% overall yield but requires careful pH control to avoid decarboxylation.

Halogenation-Carboxylation Sequential Pathway

Inspired by US8835679B2’s synthesis of trifluorophenylacetic acids, this method employs:

Directed Ortho-Metalation

Acidic Workup

The lithiated intermediate is protonated (HCl), yielding the target compound in 70–75% yield. This method’s main advantage is its regiocontrol, though it requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 68–72 | High regioselectivity | Pd catalyst cost |

| Diazotization-Hydrolysis | 60–65 | Scalable for industrial use | Hazardous diazonium intermediates |

| CuCN Cyclization | 75–80 | One-pot synthesis | High energy input |

| Halogenation-Carboxylation | 70–75 | Excellent regiocontrol | Cryogenic conditions required |

化学反応の分析

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

科学的研究の応用

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability .

類似化合物との比較

Key Observations :

- Fluorine vs. Hydroxyl Substitution : Fluorine increases electronegativity and resistance to oxidative metabolism compared to hydroxyl groups, which may enhance pharmacokinetics .

Reactivity and Kinetic Studies

highlights that substituent position (meta vs. para) significantly affects reactivity in alcohol solvents. For example:

- 3-Pyridineacetic acid reacts 1.5× faster with diazodiphenylmethane (DDM) than its para-substituted counterpart due to inductive effects .

- Meta-substituted phenylacetic acids exhibit higher reaction rates than para-substituted analogs in protic solvents, attributed to reduced steric hindrance .

These findings suggest that the 3-fluoro substituent in the target compound may similarly enhance reactivity in specific solvent systems compared to para-fluoro analogs.

Antifungal and Agricultural Uses

- Phenylacetic acid alone inhibits Sclerotinia sclerotiorum growth by 19.67% at 0.1 mg/mL, while combining it with dimethachlon increases efficacy to 52.61% .

- The target compound’s fluorine and carboxylic acid groups could enhance antifungal activity by disrupting fungal membrane integrity or acid production pathways, though direct data are lacking .

Pharmaceutical Potential

- 4-Fluoro phenylacetic acid derivatives are precursors for drugs targeting gastrointestinal and neurological disorders .

- 3-Chloro-4-hydroxy phenylacetic acid (PAA2) shows negligible binding to the CBP/p300 KIX domain, whereas hydrophobic para-substituted analogs (e.g., biphenyl-PAA5) achieve Kd values of 6.9 mM, emphasizing the importance of substituent hydrophobicity .

- The carboxylic acid group in the target compound may enable metal coordination, as seen in copper complexes of phenylacetic acid derivatives with cytotoxic activity .

Industrial and Analytical Relevance

生物活性

3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13F O2

- Molecular Weight : 256.26 g/mol

The compound features a carboxylic acid group (-COOH) and a fluorine atom, which may influence its biological properties, including solubility, stability, and interaction with biological targets.

Anticancer Activity

Phenylacetic acid derivatives have also shown promise in anticancer applications. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. The presence of the carboxylic group in this compound may enhance its interaction with cancer-related targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Membrane Interaction : Similar to other phenylacetic acids, this compound may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The carboxylic acid moiety may allow for interactions with specific enzymes or receptors, inhibiting their activity and altering metabolic pathways.

- Signal Transduction Modulation : By influencing signaling pathways involved in cell growth and apoptosis, this compound could exert anticancer effects.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling fluorinated aryl halides with phenylacetic acid derivatives via Suzuki-Miyaura cross-coupling or Ullmann reactions. For example, highlights enzymatic synthesis pathways for structurally related compounds, suggesting biocatalysts could enhance regioselectivity. Computational tools like reaction path searches (quantum chemical calculations) can predict optimal conditions, such as solvent polarity and catalyst choice, to minimize byproducts . Kinetic studies using HPLC ( ) are critical for monitoring reaction progress and optimizing yields.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100-1200 cm⁻¹) with reference spectra. Note that spectral artifacts (e.g., at 2005 cm⁻¹ in ) may arise from grating changes or solvent contamination (CCl₄ around 1550 cm⁻¹) .

- NMR : Use deuterated solvents (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.0–8.0 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm). Fluorine-19 NMR can confirm the fluorophenyl substitution pattern .

- HPLC/MS : Employ reverse-phase columns (e.g., LiChrosorb® RP-8 in ) with UV detection at 254 nm. High-resolution MS (ESI or EI) validates molecular weight (e.g., MW 154.1384 for the fluorophenylacetic acid core in ) .

Q. What analytical methods ensure purity and stability during storage?

- Methodological Answer : Purity is validated via HPLC (≥99% by area normalization, as in ) and differential scanning calorimetry (DSC) to check for polymorphic impurities. Stability studies under accelerated conditions (40°C/75% RH) over 6 months, with periodic LC-MS analysis, detect degradation products (e.g., decarboxylation). Store in amber vials at –20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data or reaction outcomes?

- Methodological Answer : Discrepancies in IR or NMR data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or solvent effects. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model vibrational frequencies and chemical shifts, aligning theoretical predictions with experimental results . For reaction anomalies (e.g., low yields), transition-state modeling identifies steric or electronic barriers, guiding catalyst redesign (e.g., Pd-based systems for cross-coupling) .

Q. What strategies mitigate interference from bacterial metabolites in biological activity studies?

- Methodological Answer : Bacterial fermentation byproducts like 3-/4-hydroxyphenylacetic acids ( ) can confound bioactivity assays. Use sterile cell culture conditions with antibiotic controls. LC-MS metabolomic profiling distinguishes exogenous compounds from test samples. For in vivo studies, germ-free animal models or fecal microbiota transplantation controls isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) be modeled for fluorinated phenylacetic acid derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., molecular docking, QSAR) correlate electronic properties (e.g., fluorine’s electronegativity) with biological targets. For example, fluorine’s para-substitution in enhances metabolic stability by blocking cytochrome P450 oxidation. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with Hammett plots quantify substituent effects on activity .

Q. What experimental designs address low solubility in aqueous buffers for in vitro assays?

- Methodological Answer : Solubility is improved via co-solvents (e.g., DMSO ≤1% v/v), micellar encapsulation (Tween-80), or pH adjustment (carboxylic acid deprotonation at pH >7). Dynamic light scattering (DLS) monitors aggregation. Alternatively, synthesize methyl ester prodrugs (hydrolyzable in vivo) as in , followed by LC-MS quantification of active species .

Data Analysis and Contradiction Resolution

Q. How should researchers troubleshoot conflicting bioassay results across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, serum components). Replicate experiments using standardized protocols (e.g., ATCC cell lines, serum-free media). Meta-analysis of public datasets (e.g., PubChem BioAssay) identifies outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability) confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。